5,6-Diphenylpyrazin-2-ol serves as a key structural motif in various chemical syntheses and is a significant intermediate in developing pharmaceutical compounds. Notably, it acts as a precursor to the active metabolite of Selexipag (Uptravi), a drug used to treat pulmonary arterial hypertension [, , , , ].
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (Selexipag) is a prodrug that is metabolized into the active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (ACT-333679) [, ]. While the synthesis of 5,6-Diphenylpyrazin-2-ol itself is not detailed in the provided papers, its derivatives are synthesized through various chemical reactions. For instance, acylation of the hydroxyl group allows for the introduction of different functional groups [].
5,6-Diphenylpyrazin-2-ol and its derivatives undergo a range of chemical reactions. One prominent reaction is its role in photodimerization. In particular, 1-Methyl-5,6-diphenylpyrazin-2-one, a derivative of 5,6-Diphenylpyrazin-2-ol, undergoes photodimerization in the solid state, demonstrating its potential use in materials science [, ]. This photodimerization occurs through a [4+4] cycloaddition, indicating its potential in supramolecular chemistry [].
The primary application of 5,6-Diphenylpyrazin-2-ol lies in its use as a crucial building block in synthesizing pharmaceutical compounds. Specifically, it acts as a precursor in the synthesis of Selexipag, an oral medication for treating pulmonary arterial hypertension [, , , , ]. Furthermore, the photochemical reactivity of its derivative, 1-Methyl-5,6-diphenylpyrazin-2-one, suggests potential applications in material science, particularly in developing light-sensitive materials [, ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6